Absence of Published Quantitative Comparative Data: Structural Identity as the Primary Differentiator
A comprehensive search of PubMed, PubChem, ChEMBL, the Protein Data Bank, and global patent databases (including USPTO, Espacenet, and WIPO) returned no peer-reviewed studies, no patent examples, and no deposited bioactivity data that contain quantitative, comparator-based performance metrics for CAS 2034441-08-0 [1][2]. The compound is registered in PubChem (CID not assigned; IUPAC: N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide) with no associated bioassay results, no IC₅₀ / EC₅₀ values, no ADME properties, and no target engagement data [1]. The structurally closest published chemotype—benzimidazole sulfonamide S1P₁ receptor antagonists (e.g., the series described in J. Med. Chem. 2015, 58, 7057–7075)—contains a 4-chloro-N-[(1R)-1-[1-ethyl-6-...] sulfonamide ligand, not the 4-fluorophenylsulfonamido-benzamide scaffold of the target compound [2]. Consequently, the only verifiable basis for selecting this compound over a close analog is its exact atom connectivity and potential utility as a scaffold-hopping template or synthetic intermediate.
| Evidence Dimension | Existence of quantitative comparative bioactivity data (IC₅₀, Kd, EC₅₀, etc.) |
|---|---|
| Target Compound Data | No published bioactivity data |
| Comparator Or Baseline | Closest chemotype: benzimidazole sulfonamide S1P₁ antagonists (e.g., compound 2: S1P₁ internalization EC₅₀ = 0.05 μM) |
| Quantified Difference | Not available – no overlapping assay data |
| Conditions | Literature review (PubMed, PubChem, ChEMBL, PDB, patent databases) through May 2026 |
Why This Matters
Procurement decisions must rely solely on the compound's structural identity and purity specifications, not on assumed biological performance; users requiring validated biological probes should consider alternative compounds with published SAR data.
- [1] PubChem Compound Summary. N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Hennessy, E.J.; Oza, V.B.; Adam, A.; et al. Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. J. Med. Chem. 2015, 58, 7057–7075. View Source
